molecular formula C24H20FN3O2S2 B12459370 2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B12459370
M. Wt: 465.6 g/mol
InChI Key: WPHNWFFMVVALSA-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a benzamide group, and a benzothiazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzothiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents like Selectfluor®.

    Coupling Reactions: The benzothiazole moiety is then coupled with the benzamide group through amide bond formation, typically using coupling reagents like EDCI or DCC.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of the fluorine atom and the benzothiazole moiety can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methylphenyl)benzamide
  • 4-amino-2-fluoro-N-methylbenzamide
  • 2-fluoro-4-methylphenylboronic acid

Uniqueness

Compared to similar compounds, 2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide stands out due to its unique combination of functional groups. The presence of the benzothiazole moiety, in particular, imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C24H20FN3O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

2-fluoro-N-[2-[1-(4-methylanilino)-1-oxopropan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20FN3O2S2/c1-14-7-9-16(10-8-14)26-22(29)15(2)31-24-28-20-12-11-17(13-21(20)32-24)27-23(30)18-5-3-4-6-19(18)25/h3-13,15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

WPHNWFFMVVALSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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